molecular formula C10H15BrOSi B13681985 (3-Bromo-5-methoxyphenyl)trimethylsilane

(3-Bromo-5-methoxyphenyl)trimethylsilane

Cat. No.: B13681985
M. Wt: 259.21 g/mol
InChI Key: HTGFIGTVPFCYFM-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxyphenyl)trimethylsilane is a versatile aromatic building block extensively used in cross-coupling reactions and materials science research. This compound features two orthogonal reactive sites: the bromo substituent enables palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction , for biaryl synthesis, while the trimethylsilyl group can be utilized for Hiyama coupling or serve as a protected alkyne equivalent upon halogenation. The electron-donating methoxy group influences the electronic properties of the aromatic ring, making this reagent particularly valuable for constructing complex, functionalized π-systems found in pharmaceuticals, agrochemicals, and organic electronic materials. Its primary research value lies in its role as a key intermediate for the modular synthesis of polysubstituted benzene derivatives and advanced molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

(3-bromo-5-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-12-9-5-8(11)6-10(7-9)13(2,3)4/h5-7H,1-4H3

InChI Key

HTGFIGTVPFCYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Br)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the trimethylsilyl (TMS) group onto a 3-bromo-5-methoxyphenyl precursor. The most common approach is the palladium-catalyzed cross-coupling reaction of aryl halides with trimethylsilyl reagents, or direct silylation of aryl halides using silylating agents under catalytic conditions.

Preparation via Palladium-Catalyzed Cross-Coupling with Trimethylsilylacetylene

One well-documented method involves the reaction of 3-bromo-5-methoxybenzene derivatives with trimethylsilylacetylene (TMS-acetylene) under palladium catalysis to introduce the trimethylsilylethynyl group, which can be further manipulated to yield the desired trimethylsilane derivative.

  • A representative example from the literature reports the reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with trimethylsilylacetylene, affording the corresponding (3-bromo-5-substitutedphenyl)trimethylsilane with an 86% isolated yield after purification by sublimation.

  • The reaction conditions typically involve a palladium catalyst, a base, and an inert atmosphere to promote the coupling.

Direct Silylation Using Silylating Agents

Direct silylation of 3-bromo-5-methoxyphenyl substrates can be achieved by treatment with trimethylsilyl chloride or trimethylsilyl triflate in the presence of a base. However, this method is less commonly reported for this specific compound due to regioselectivity and reactivity challenges.

Bromination of Methoxyphenyl Isoxazoles and Related Compounds

Bromination of methoxy-substituted aromatic compounds has been reported using N-bromosuccinimide (NBS) in acetic acid, yielding brominated methoxyphenyl derivatives. While this method focuses on bromination rather than silylation, it is relevant for preparing the brominated aromatic precursors needed for subsequent silylation.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Yield (%) Notes Source
Pd-catalyzed cross-coupling with TMS-acetylene 1-Bromo-3,5-bis(trifluoromethyl)benzene Trimethylsilylacetylene, Pd catalyst, base Inert atmosphere, reflux or room temp 86 High yield, purification by sublimation
Bromination of methoxyphenyl isoxazoles Methoxyphenyl isoxazole derivatives N-Bromosuccinimide (NBS), Acetic acid Heating at 75 °C, stirring 82 Preparation of brominated precursors for silylation
Lewis acid mediated inverse electron demand Diels-Alder (iEDDA) reaction 3-Bromotetrazine and silyl-enol ethers Boron trifluoride etherate (BF3·OEt2) Mild conditions, 0 to 25 °C Up to 93 Indirect method for brominated silyl heterocycles
Aryne intermediate functionalization 3-Methoxy-2-(trimethylsilyl)phenyl triflate Potassium xanthate, other nucleophiles Mild conditions, regioselective Good yields Demonstrates regioselective functionalization of TMS-aryl

Research Discoveries and Insights

  • The palladium-catalyzed coupling of aryl bromides with trimethylsilylacetylene is a robust and high-yielding method for introducing the trimethylsilane moiety on aromatic rings bearing bromine and methoxy substituents.

  • Bromination of methoxy-substituted aromatic precursors using N-bromosuccinimide is effective under mild heating conditions, providing brominated intermediates suitable for further functionalization.

  • The use of Lewis acid-mediated inverse electron demand Diels-Alder reactions with silyl-enol ethers enables the synthesis of brominated silyl-substituted heterocycles with excellent regioselectivity and yields, offering an alternative pathway for complex molecules related to this compound.

  • Aryne chemistry involving trimethylsilyl-substituted aryl triflates allows for regioselective functionalization, highlighting the versatility of the trimethylsilyl group in aromatic substitution reactions.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Coupling: Biaryl compounds.

    Oxidation: Compounds with carbonyl groups.

    Reduction: Compounds with hydroxyl groups.

Scientific Research Applications

(3-Bromo-5-methoxyphenyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxyphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles The bromine atom and methoxy group on the phenyl ring influence its electronic properties, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares (3-Bromo-5-methoxyphenyl)trimethylsilane with compounds differing in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Notes
This compound C₁₀H₁₅BrOSi 275.22 Br (C3), OCH₃ (C5), -Si(CH₃)₃ Cross-coupling reactions
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane C₈H₁₃BrSSi 249.24 Br (C3), CH₃ (C5), thiophene ring Heterocyclic synthesis
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane C₁₁H₁₂BrFSi 271.20 Br (C3), F (C5), ethynyl group Sonogashira coupling intermediates
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 CF₃ group, -Si(CH₃)₃ Fluorination reactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group in the target compound is electron-donating, which may stabilize the aromatic ring during electrophilic substitution, whereas fluorinated analogs (e.g., 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane) exhibit enhanced reactivity in cross-couplings due to the electron-withdrawing fluorine .
  • Silane Stability : The trimethylsilyl group in all compounds provides steric protection and stabilizes intermediates during synthesis. However, bromine substituents (as in the target compound) enable further functionalization via halogen exchange reactions .
Cross-Coupling Reactions
  • Gold-Catalyzed Oxidative Sonogashira Coupling: describes the use of (4-((3-Bromo-5-methylphenyl)ethynyl)phenyl)trimethylsilane in gold-catalyzed reactions. The trimethylsilyl group here acts as a protective moiety, enhancing regioselectivity. Similar reactivity is expected for the target compound, though the methoxy group may alter reaction kinetics due to its electron-donating nature .
  • Phosphazene-Based Syntheses : highlights the role of silane-protected intermediates in phosphazene chemistry. The target compound’s bromine atom could facilitate analogous nucleophilic substitutions .

Spectroscopic Data Comparisons

  • ¹H-NMR : The methoxy group (-OCH₃) would produce a singlet near δ 3.8 ppm, while aromatic protons adjacent to bromine may appear downfield (δ 7.2–7.5 ppm) .
  • ¹³C-NMR : The trimethylsilyl group’s carbons typically resonate at δ 0–2 ppm, and the quaternary carbon attached to silicon would appear near δ 135–140 ppm .

Biological Activity

(3-Bromo-5-methoxyphenyl)trimethylsilane is an organosilicon compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the bromination of 5-methoxy-3-(trimethylsilyl)phenol. Various methods have been reported for the preparation of this compound, often utilizing brominating agents in the presence of solvents like dichloromethane or acetonitrile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study evaluated its effects on several human cancer cell lines, including HeLa and MDA-MB-231 cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cell division.

Cell Line IC50 (µM)
HeLa0.25
MDA-MB-2310.30
A5491.50
HT-292.00
MCF-71.80

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. It has shown moderate inhibitory activity against histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer cell growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Tubulin Interaction : The compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • HDAC Inhibition : By inhibiting HDACs, it alters the acetylation status of histones and non-histone proteins, affecting gene expression related to apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study 1 : A study conducted on breast cancer models revealed that treatment with this compound led to a significant reduction in tumor size compared to controls, suggesting in vivo efficacy.
  • Study 2 : Another investigation into its effects on lung cancer cells demonstrated a synergistic effect when combined with other chemotherapeutic agents, enhancing overall cytotoxicity.

Q & A

Q. What are the optimal conditions for lithiation of (3-Bromo-5-methoxyphenyl)trimethylsilane in cross-coupling reactions?

Lithiation is typically performed at –78°C using nBuLi in anhydrous THF to prevent side reactions. A 1:1.5 molar ratio of substrate to nBuLi ensures complete deprotonation. Post-lithiation, electrophilic quenching (e.g., with diethyl chlorophosphate) requires slow addition to maintain low temperatures, followed by gradual warming to room temperature. Purification via flash chromatography (EtOAc/hexane) yields ~63% product .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and trimethylsilyl protons (δ ~0.3 ppm). 13^{13}C NMR confirms quaternary carbons and Si–C bonds.
  • Mass Spectrometry : High-resolution MS detects molecular ion peaks (e.g., m/z 261.03 for C10_{10}H14_{14}BrOSi) and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures, validating bond lengths (e.g., Si–C: ~1.87 Å) and angles .

Q. What are the key synthetic routes for this compound?

  • Grignard Route : React 3-bromo-5-methoxyphenylmagnesium bromide with trimethylchlorosilane in THF under inert atmosphere.
  • Direct Bromination : Brominate (3-methoxy-5-trimethylsilyl)phenyl derivatives using NBS/AIBN or Br2_2 in CCl4_4. The Grignard method avoids regioselectivity issues but requires strict anhydrous conditions .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

The TMS group stabilizes intermediates via σ–π conjugation, reducing steric hindrance and enhancing electron density at the aryl ring. This facilitates oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura couplings. Comparative studies show TMS-substituted aryl bromides achieve 10–15% higher yields than non-silylated analogs in Stille couplings .

Q. What strategies resolve contradictions in reported bromination methods?

Discrepancies in bromination yields (e.g., NBS vs. Br2_2) arise from radical vs. electrophilic mechanisms. NBS/AIBN in CCl4_4 favors radical pathways, minimizing polybromination. In contrast, Br2_2/FeBr3_3 may over-brominate due to electrophilic aromatic substitution. TLC monitoring and GC-MS analysis of by-products (e.g., dibromo derivatives) guide optimal reagent selection .

Q. How can computational modeling predict regioselectivity in substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals to identify electron-rich sites. For this compound, the meta-bromo position exhibits higher electrophilicity (Fukui f+f^+ = 0.12) than the para position, directing nucleophilic attack. MD simulations further assess steric effects from the TMS group .

Q. What crystallographic data validate the compound’s structure?

SHELXL refines single-crystal X-ray data, confirming:

  • Bond lengths : C–Br (1.89 Å), C–O (1.36 Å), and Si–C (1.87 Å).
  • Dihedral angles : 85° between silyl and methoxy groups. Discrepancies >0.02 Å in bond lengths indicate impurities or twinning, necessitating data recollection .

Methodological Guidelines

  • Cross-Coupling Design : Use 5 mol% Pd(OAc)2_2/XPhos in DMF/H2_2O (3:1) at 80°C for Suzuki reactions. Monitor via 19^{19}F NMR if fluorinated boronic acids are employed .
  • Regioselectivity Analysis : Compare Hammett σ+^+ values for substituents (-OMe: –0.78, -TMS: +0.11) to predict directing effects .

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